Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, playing essential roles in membrane structure, signal transduction, and energy metabolism. The biosynthesis of these vital molecules occurs through a cyclical elongation process in the endoplasmic reticulum, where trans-2-enoic acids serve as key metabolic intermediates. This technical guide provides a comprehensive overview of the metabolic precursors and pathways leading to the formation of very long-chain trans-2-enoic acids. We will delve into the enzymatic machinery of the fatty acid elongation cycle, its regulation, and the experimental methodologies employed to investigate these processes. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of VLCFA metabolism.
Introduction: The Significance of Very Long-Chain Fatty Acids
Very long-chain fatty acids are integral to cellular function and are particularly enriched in specific tissues and lipid classes. For instance, they are major constituents of sphingolipids, such as ceramides and sphingomyelin, which are crucial for the integrity of the skin barrier, the myelin sheath of nerves, and the structure of the retina.[1][2] The acyl chain length of these sphingolipids, determined by the incorporated VLCFA, influences membrane fluidity, lipid raft formation, and intercellular signaling.[1] Furthermore, certain VLCFAs are precursors to signaling molecules that modulate inflammation and other physiological processes.
Dysregulation of VLCFA metabolism is implicated in a range of severe human diseases. Genetic defects in the enzymes responsible for VLCFA degradation, such as in X-linked adrenoleukodystrophy, lead to the pathological accumulation of these fatty acids, causing progressive demyelination and adrenal insufficiency. Conversely, mutations in the biosynthetic enzymes for VLCFAs can result in conditions like ichthyosis, myopathy, and mental retardation, highlighting the importance of tightly controlled VLCFA homeostasis.
The Fatty Acid Elongation Cycle: A Stepwise Path to VLCFAs
The synthesis of VLCFAs from shorter-chain fatty acid precursors occurs in the endoplasmic reticulum (ER) through a four-step, cyclical process known as the fatty acid elongation cycle. Each turn of the cycle extends the fatty acyl chain by two carbons, utilizing malonyl-CoA as the carbon donor. The key metabolic precursor to very long-chain trans-2-enoic acids is the product of the third step in this cycle.
The overall pathway can be summarized as follows:
-
Condensation: An acyl-CoA (with 'n' carbons) is condensed with a two-carbon unit from malonyl-CoA to form a 3-ketoacyl-CoA (n+2 carbons). This reaction is catalyzed by a family of enzymes called Elongation of Very Long-Chain Fatty Acids (ELOVL) elongases .[3] This is the rate-limiting step of the elongation cycle.[2]
-
Reduction: The keto group of the 3-ketoacyl-CoA is reduced to a hydroxyl group by 3-ketoacyl-CoA reductase (KAR) , using NADPH as the reducing agent, to form a 3-hydroxyacyl-CoA.[3]
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated by 3-hydroxyacyl-CoA dehydratase (HACD) to create a double bond, forming a trans-2-enoyl-CoA .[3] This intermediate is the direct precursor of interest.
-
Reduction: The double bond of the trans-2-enoyl-CoA is reduced by trans-2-enoyl-CoA reductase (TECR) , also using NADPH, to produce a saturated acyl-CoA that is two carbons longer than the original substrate.[3] This elongated acyl-CoA can then re-enter the cycle for further elongation or be incorporated into complex lipids.
dot
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MalonylCoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];
KetoacylCoA [label="3-Ketoacyl-CoA (n+2 carbons)", fillcolor="#F1F3F4", fontcolor="#202124"];
HydroxyacylCoA [label="3-Hydroxyacyl-CoA (n+2 carbons)", fillcolor="#F1F3F4", fontcolor="#202124"];
Trans2EnoylCoA [label="trans-2-Enoyl-CoA (n+2 carbons)", fillcolor="#FBBC05", fontcolor="#202124"];
AcylCoA_n2 [label="Acyl-CoA (n+2 carbons)", fillcolor="#F1F3F4", fontcolor="#202124"];
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{AcylCoA_n, MalonylCoA} -> KetoacylCoA [label=" ELOVL\n(Condensation)", color="#4285F4", fontcolor="#4285F4"];
KetoacylCoA -> HydroxyacylCoA [label=" KAR\n(Reduction)\nNADPH -> NADP+", color="#34A853", fontcolor="#34A853"];
HydroxyacylCoA -> Trans2EnoylCoA [label=" HACD\n(Dehydration)", color="#EA4335", fontcolor="#EA4335"];
Trans2EnoylCoA -> AcylCoA_n2 [label=" TECR\n(Reduction)\nNADPH -> NADP+", color="#34A853", fontcolor="#34A853"];
AcylCoA_n2 -> AcylCoA_n [label=" Further Elongation\nor Lipid Synthesis", style=dashed, color="#5F6368", fontcolor="#5F6368"];
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Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.
The Enzymatic Machinery of VLCFA Synthesis
Precursor Supply: Activation and Transport of Fatty Acids
The substrates for the fatty acid elongation cycle are long-chain acyl-CoAs. These are derived from either de novo fatty acid synthesis in the cytosol, which typically produces palmitoyl-CoA (C16:0), or from dietary sources. Free fatty acids are activated to their CoA esters by a family of enzymes called long-chain acyl-CoA synthetases (ACSLs) , which are located on the membranes of the endoplasmic reticulum and the outer mitochondrial membrane.[4][5] The transport of cytosolic acetyl-CoA, the ultimate building block for de novo synthesis, into the cytosol for fatty acid synthesis is accomplished via the citrate-malate shuttle.[6]
ELOVL Elongases: The Gatekeepers of Elongation
The seven mammalian ELOVL enzymes (ELOVL1-7) are the key determinants of the chain length and degree of saturation of the resulting VLCFAs, as each isoform exhibits distinct substrate specificity.[2] This family of enzymes catalyzes the initial, rate-limiting condensation step.[2] The catalytic mechanism of ELOVLs involves a conserved histidine residue within the active site that acts as a nucleophile, forming a transient acyl-enzyme intermediate.[7][8]
| Enzyme | Primary Substrates (Acyl-CoA) | Key Products | Primary Tissue Expression |
| ELOVL1 | C22:0, C24:0 (Saturated) | C24-C26 Saturated VLCFAs | Ubiquitous, high in skin |
| ELOVL2 | C20-22 PUFAs | C22-24 PUFAs (e.g., DHA) | Liver, testis, brain |
| ELOVL3 | C18-C22 Saturated & MUFAs | C20-C24 Saturated & MUFAs | Skin, brown adipose tissue |
| ELOVL4 | C24-C26 Saturated & PUFAs | >C26 ULCFAs | Retina, skin, brain, testis |
| ELOVL5 | C18-C20 PUFAs | C20-22 PUFAs (e.g., Arachidonic acid) | Liver |
| ELOVL6 | C12-C16 Saturated & MUFAs | C18 Saturated & MUFAs | Liver, adipose tissue |
| ELOVL7 | C18-C20 Saturated & MUFAs | C20-C22 Saturated & MUFAs | Prostate, skin, lung |
Table compiled from multiple sources, including[2][8][9]. PUFA: Polyunsaturated Fatty Acid; MUFA: Monounsaturated Fatty Acid; ULCFA: Ultra Long-Chain Fatty Acid.
Trans-2-Enoyl-CoA Reductase (TECR): The Final Reduction
Regulation of VLCFA Synthesis
The synthesis of VLCFAs is a tightly regulated process, responding to cellular energy status, hormonal signals, and the availability of fatty acid precursors.
Transcriptional Control
The expression of several ELOVL genes is controlled by key transcription factors that regulate lipid metabolism.
-
Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c, a master regulator of lipogenesis, directly activates the transcription of ELOVL5 and ELOVL6.[11][12] SREBPs themselves are activated in response to insulin and low cellular sterol levels.[13][14]
-
Carbohydrate Response Element-Binding Protein (ChREBP): This transcription factor, activated in response to high glucose levels, works synergistically with SREBP-1c to maximally induce the expression of ELOVL6.[11]
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα, a nuclear receptor activated by fatty acids, can also influence the expression of genes involved in fatty acid metabolism, including some ELOVLs.[14]
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Glucose [label="High Glucose", fillcolor="#F1F3F4", fontcolor="#202124"];
SREBP1c [label="SREBP-1c", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ChREBP [label="ChREBP", fillcolor="#34A853", fontcolor="#FFFFFF"];
ELOVL6_Gene [label="ELOVL6 Gene", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
ELOVL6_Protein [label="ELOVL6 Protein", fillcolor="#F1F3F4", fontcolor="#202124"];
Elongation [label="Fatty Acid Elongation\n(C16 -> C18)", fillcolor="#F1F3F4", fontcolor="#202124"];
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Insulin -> SREBP1c [label=" activates", color="#4285F4", fontcolor="#4285F4"];
Glucose -> ChREBP [label=" activates", color="#34A853", fontcolor="#34A853"];
SREBP1c -> ELOVL6_Gene [label=" binds promoter", color="#4285F4", fontcolor="#4285F4"];
ChREBP -> ELOVL6_Gene [label=" binds promoter", color="#34A853", fontcolor="#34A853"];
ELOVL6_Gene -> ELOVL6_Protein [label=" transcription &\n translation", color="#5F6368", fontcolor="#5F6368"];
ELOVL6_Protein -> Elongation [label=" catalyzes", color="#5F6368", fontcolor="#5F6368"];
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Caption: Transcriptional regulation of the ELOVL6 gene by SREBP-1c and ChREBP.
Allosteric Regulation
The activity of enzymes in the fatty acid synthesis pathway can also be regulated allosterically. For example, acetyl-CoA carboxylase, which produces the malonyl-CoA substrate for elongation, is allosterically activated by citrate and inhibited by long-chain acyl-CoAs, providing a feedback mechanism to balance fatty acid synthesis with cellular energy needs.[6] While specific allosteric regulation of the core elongation enzymes is less well-characterized, it is likely that substrate and product availability play a significant role in modulating pathway flux.
Experimental Protocols
Measurement of ELOVL Activity in Microsomes
This protocol describes a method for assaying the activity of ELOVL enzymes in isolated liver microsomes, which are rich in the enzymes of the fatty acid elongation cycle.
5.1.1. Preparation of Liver Microsomes [15]
-
Homogenize 0.2–0.5 g of fresh or snap-frozen liver tissue in 5 ml of ice-cold Buffer A (250 mM sucrose, 10 mM Tris-HCl, pH 7.4, supplemented with protease and phosphatase inhibitors).
-
Centrifuge the homogenate at 18,500 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and centrifuge at 194,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the microsomal pellet in Buffer A at approximately 1 ml per gram of liver tissue.
-
Determine the protein concentration using a standard method such as the Bradford assay.
-
Aliquot the microsomal suspension and store at -80°C until use.
5.1.2. Elongase Activity Assay
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer, pH 7.4
-
1 mM NADPH
-
50 µM Malonyl-CoA
-
10 µM of the desired fatty acyl-CoA substrate (e.g., C18:3(n-6)-CoA for ELOVL5 or C22:5(n-3)-CoA for ELOVL2)[15]
-
(Optional) Radiolabeled malonyl-CoA or fatty acyl-CoA for detection.
-
Add 50-100 µg of microsomal protein to initiate the reaction.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 1 M KOH in 90% methanol and saponify the lipids by heating at 70°C for 1 hour.
-
Acidify the reaction with concentrated HCl and extract the fatty acids with hexane.
-
Analyze the fatty acid products by gas chromatography-mass spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs).
Quantification of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of total VLCFA content in biological samples.[16][17][18]
5.2.1. Sample Preparation and Derivatization
-
To 200 µl of serum or a cell pellet, add an internal standard mix containing deuterated VLCFA standards.
-
Perform hydrolysis and methylation by adding a reagent mix (e.g., methanol with 10% acetyl chloride) and incubating at 70-90°C for 1-2 hours to convert all fatty acids to FAMEs.[16]
-
After cooling, add water and extract the FAMEs with a nonpolar solvent like hexane.
-
Dry the organic phase under a stream of nitrogen and reconstitute the sample in a small volume of hexane for injection.
5.2.2. GC-MS Analysis
-
Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., a polar column like a BPX70).
-
Injection: Inject 1 µl of the sample in splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 250°C) to elute the VLCFAs.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for FAMEs (e.g., m/z 50-600).
-
Quantification: Identify FAMEs based on their retention times and mass spectra compared to known standards. Quantify by comparing the peak area of the analyte to the peak area of the corresponding deuterated internal standard.
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Hydrolysis [label="Hydrolysis & Methylation\n(to FAMEs)", fillcolor="#F1F3F4", fontcolor="#202124"];
Extraction [label="Liquid-Liquid Extraction\n(Hexane)", fillcolor="#F1F3F4", fontcolor="#202124"];
GC_Injection [label="GC Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"];
GC_Separation [label="GC Separation\n(by volatility & polarity)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MS_Ionization [label="MS Ionization (EI)", fillcolor="#34A853", fontcolor="#FFFFFF"];
MS_Detection [label="MS Detection\n(Mass Analyzer)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis\n(Quantification vs. Internal Standards)", fillcolor="#FBBC05", fontcolor="#202124"];
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Sample -> Hydrolysis [label=" Add Internal Standards", color="#5F6368", fontcolor="#5F6368"];
Hydrolysis -> Extraction [color="#5F6368", fontcolor="#5F6368"];
Extraction -> GC_Injection [label=" Concentrate Sample", color="#5F6368", fontcolor="#5F6368"];
GC_Injection -> GC_Separation [color="#5F6368", fontcolor="#5F6368"];
GC_Separation -> MS_Ionization [color="#5F6368", fontcolor="#5F6368"];
MS_Ionization -> MS_Detection [color="#5F6368", fontcolor="#5F6368"];
MS_Detection -> Data_Analysis [color="#5F6368", fontcolor="#5F6368"];
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Caption: General workflow for the analysis of VLCFAs by GC-MS.
Conclusion
The synthesis of very long-chain fatty acids is a fundamental metabolic process with profound implications for cellular health and disease. The trans-2-enoic acid intermediates, generated during the fatty acid elongation cycle, represent a key nodal point in this pathway. A thorough understanding of the enzymes that produce and consume these molecules, their regulation, and the methods to study them is paramount for advancing our knowledge of lipid metabolism and for the development of novel therapeutic strategies for a host of related disorders. This guide has provided a detailed overview of the metabolic precursors of very long-chain trans-2-enoic acids, from the initial activation of fatty acid substrates to the intricate regulation of the elongation machinery, and has outlined key experimental approaches for their investigation.
References
-
Jump, D. B. (2009). Mammalian Fatty Acid Elongases. In Methods in Molecular Biology (Vol. 579, pp. 375–389). Humana Press. [Link]
-
JASEM. (n.d.). Very Long Chain Fatty Acids, Pristanic and Phytanic Acids GC-MS Analysis Kit. [Link]
-
Chopra, A., et al. (2020). The structural basis of fatty acid elongation by the ELOVL elongases. bioRxiv. [Link]
-
d'Espaux, L., et al. (2022). A workflow to explore elongase diversity and extend the repertoire of fatty acids produced by Yarrowia lipolytica. Metabolic Engineering, 72, 268–278. [Link]
-
Monroig, Ó., et al. (2022). Biochemical characterization of the very long-chain fatty acid elongase ELOVL7. Scientific Reports, 12(1), 1-13. [Link]
-
Chopra, A., et al. (2021). The structural basis of fatty acid elongation by the ELOVL elongases. Nature Structural & Molecular Biology, 28(6), 522–529. [Link]
-
Kihara, A. (2020). Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. Journal of Biological Chemistry, 295(2), 483–495. [Link]
-
Wikipedia. (2023). Fatty acid synthesis. [Link]
-
Jump, D. B. (2008). Mammalian Fatty Acid Elongases. ResearchGate. [Link]
-
Markham, J. E., et al. (2013). Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis. The Plant Cell, 25(10), 4174–4188. [Link]
-
GBD 2019 Stroke Collaborators. (2021). Global, regional, and national burden of stroke and its risk factors, 1990–2019: a systematic analysis for the Global Burden of Disease Study 2019. The Lancet Neurology, 20(10), 795–820. [Link]
-
Astarita, G., & Piomelli, D. (2023). A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology. Journal of Lipid Research, 64(11), 100455. [Link]
-
Offenbacher, A. R., & Feher, V. A. (2016). Fatty Acid Allosteric Regulation of C-H Activation in Plant and Animal Lipoxygenases. Frontiers in Chemistry, 4, 23. [Link]
-
Kim, Y. C., et al. (2016). Hepatic Elovl6 gene expression is regulated by the synergistic action of ChREBP and SREBP-1c. Biochemical and Biophysical Research Communications, 478(4), 1698–1704. [Link]
-
Bremer, J., & Norum, K. R. (1975). Aspects of long-chain acyl-CoA metabolism. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 409(1), 1–14. [Link]
-
Ferrero, E., et al. (2023). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. In Methods in Molecular Biology (Vol. 2747, pp. 131–141). Springer US. [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. The Journal of Biochemistry, 152(5), 387–395. [Link]
-
Svennerholm, L., & Ställberg-Stenhagen, S. (1968). Concentration and fatty acid composition of cerebrosides and sulfatides in mature and immature human brain. Journal of Neurochemistry, 15(7), 621–631. [Link]
-
Jakobsson, A., et al. (2009). Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(5), 353–359. [Link]
-
Dehesh, K., et al. (2001). Characterization of two cotton cDNAs encoding trans-2-enoyl-CoA reductase reveals a putative novel NADPH-binding motif. Journal of Experimental Botany, 52(361), 1593–1601. [Link]
-
Wang, Y., et al. (2022). trans-2-Enoyl-CoA Reductase Tecr-Driven Lipid Metabolism in Endothelial Cells Protects against Transcytosis to Maintain Blood-Brain Barrier Homeostasis. Oxidative Medicine and Cellular Longevity, 2022, 9969918. [Link]
-
Jessen, D., & Focks, N. (2014). Two Activities of Long-Chain Acyl-Coenzyme A Synthetase Are Involved in Lipid Trafficking between the Endoplasmic Reticulum and the Plastid in Arabidopsis. Plant Physiology, 164(4), 1709–1721. [Link]
-
Mizuike, A., et al. (2013). Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation. Journal of Biological Chemistry, 288(48), 34743–34752. [Link]
-
UniProt. (n.d.). ELOVL1 - Very long chain fatty acid elongase 1 - Homo sapiens (Human). [Link]
-
Megyeri, M., et al. (2016). Yeast sphingolipids do not need to contain very long chain fatty acids. Biochemical Society Transactions, 44(2), 569–573. [Link]
-
Hasan, S. M. N., et al. (2023). Allosteric regulation of fungal fatty acid synthesis. Structure, S0969-2126(23)00344-9. [Link]
-
Taddeo, A., & Pinho-Ribeiro, F. A. (2022). Intracellular transportation and oxidation of long-chain fatty acids. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sterol regulatory element-binding protein. [Link]
-
Chen, Y., et al. (2023). Fungal Sphingolipids: Biosynthesis Pathways, Structural Features and Biological Functions. Journal of Fungi, 9(5), 570. [Link]
-
UniProt. (n.d.). TER - Trans-2-enoyl-CoA reductase - Euglena gracilis. [Link]
-
Loving, B. A., & Bruce, K. D. (2020). Fatty Acid Synthesis in Glial Cells of the CNS. Frontiers in Physiology, 11, 919. [Link]
-
Wikipedia. (n.d.). Trans-2-enoyl-CoA reductase (NADPH). [Link]
-
MedSimplified. (2020, July 17). Regulation of fatty acid metabolism ( Fatty acid biosynthesis vs breakdown) [Video]. YouTube. [Link]
-
Li, J., et al. (2013). Dual regulation of mouse Delta(5)- and Delta(6)-desaturase gene expression by SREBP-1 and PPAR alpha. Journal of Lipid Research, 54(7), 1839–1851. [Link]
-
Hasan, S. M. N., et al. (2023). Allosteric regulation of fungal fatty acid synthesis. ResearchGate. [Link]
-
Wang, Y., et al. (2022). trans -2-Enoyl-CoA Reductase Tecr-Driven Lipid Metabolism in Endothelial Cells Protects against Transcytosis to Maintain Blood-Brain Barrier Homeostasis. ResearchGate. [Link]
-
Pawar, A., & Botre, C. (2005). A role for PPARα in the control of SREBP activity and lipid synthesis in the liver. FEBS Letters, 579(8), 1897–1904. [Link]
-
Rizzo, W. B., et al. (1987). Adrenoleukodystrophy: oleic acid lowers fibroblast saturated C22-26 fatty acids. Annals of Neurology, 21(3), 232–239. [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]
-
Aveldaño, M. I., et al. (2007). Very long-chain polyunsaturated fatty acids are the major acyl groups of sphingomyelins and ceramides in the head of mammalian spermatozoa. Journal of Biological Chemistry, 282(25), 18121–18131. [Link]
-
Wang, Y., et al. (2022). Research Article trans-2-Enoyl-CoA Reductase Tecr-Driven Lipid Metabolism in Endothelial Cells Protects against Transcytosis to. Hindawi, 2022, 1–16. [Link]
-
Prasad, M. R., & Nagi, M. N. (1983). Kinetic evidence for two separate trans-2-enoyl CoA reductases in rat hepatic microsomes: NADPH-specific short chain- and NAD(P)H-dependent long chain-reductase. Biochemical and Biophysical Research Communications, 113(2), 659–665. [Link]
-
Guest, J., et al. (2013). Fatty acid profile in the frontal cortex and oleic acid content (%) in different regions of the human brain. ResearchGate. [Link]
-
Wang, M., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Journal of the American Society for Mass Spectrometry, 31(12), 2453–2462. [Link]
Sources